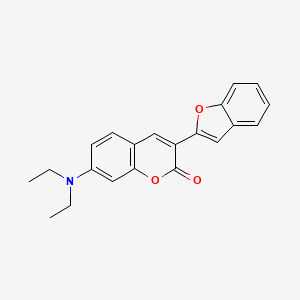
3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzofuran derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves cyclization reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . These methods provide good yields and are widely used in laboratory settings.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes. For example, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions . This method is advantageous due to its recyclability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties.
Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine reagents for cyclization, ruthenium catalysts for isomerization, and palladium nanoparticles for cross-coupling reactions . The conditions typically involve ambient temperatures and specific solvents like acetonitrile.
Major Products: The major products formed from these reactions are often benzofuran derivatives with different substituents, which can exhibit unique biological activities and chemical properties .
Applications De Recherche Scientifique
3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make them potential candidates for drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific structure and substituents of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one include other benzofuran derivatives such as 2-arylbenzofurans and 2-alkyl/benzyl benzofurans .
Uniqueness: What sets this compound apart is its unique combination of the benzofuran and benzopyran structures, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
57119-51-4 |
|---|---|
Formule moléculaire |
C21H19NO3 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
3-(1-benzofuran-2-yl)-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C21H19NO3/c1-3-22(4-2)16-10-9-15-11-17(21(23)25-19(15)13-16)20-12-14-7-5-6-8-18(14)24-20/h5-13H,3-4H2,1-2H3 |
Clé InChI |
YZZKOCVHPSBQAY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



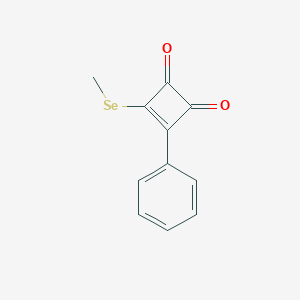
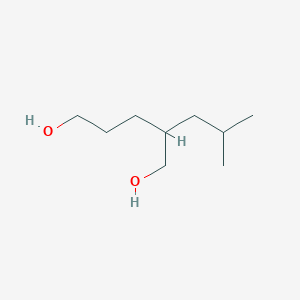

![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)



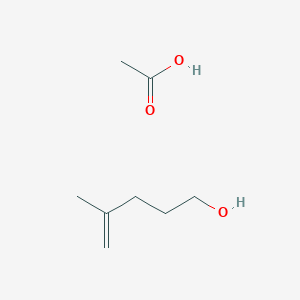
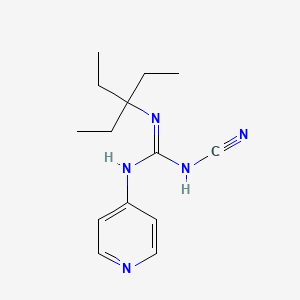
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
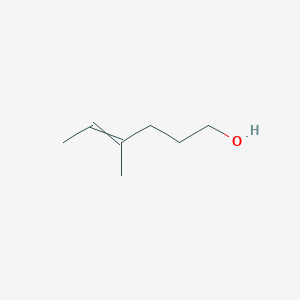
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
